molecular formula C20H24O2 B1683764 Exemestane CAS No. 107868-30-4

Exemestane

Cat. No. B1683764
M. Wt: 296.4 g/mol
InChI Key: BFYIZQONLCFLEV-DAELLWKTSA-N
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Description

Exemestane is an oral steroidal aromatase inhibitor used in the adjuvant treatment of hormonally-responsive (also called hormone-receptor-positive, estrogen-responsive) breast cancer in postmenopausal women . It interferes with the production of estrogen in the body, limiting the growth of breast cancer tumors that grow in response to estrogen .


Synthesis Analysis

Exemestane can be synthesized from the commercially available compound, androst-4-ene-3,17-dione, in a two-step method. The total yield of the synthesized Exemestane is 27.12% .


Molecular Structure Analysis

Exemestane is a 17-oxo steroid that is androsta-1,4-diene-3,17-dione in which the hydrogens at position 6 are replaced by a double bond to a methylene group . Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol .


Chemical Reactions Analysis

Exemestane is a third-generation, selective, irreversible, steroidal aromatase inhibitor. It inhibits the enzyme aromatase in peripheral fat, reducing levels of circulating estrogen in postmenopausal women . The hydroxylation of exemestane catalyzed by aromatase has been studied by means of hybrid QM/MM methods .


Physical And Chemical Properties Analysis

Exemestane is a 17-oxo steroid and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a hydride of an androstane . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .

Scientific Research Applications

Cost-Effectiveness in Breast Cancer Treatment

Exemestane has been evaluated for its cost-effectiveness in treating advanced breast cancer. A study comparing it with megestrol acetate found potential economic implications favoring exemestane due to its effectiveness (Hillner & Radice, 2001).

Enhanced Bioavailability

Research has focused on enhancing the oral bioavailability of Exemestane. One study utilized Nanostructured Lipid Carriers to improve its solubility and absorption, showing promising results for oral delivery in cancer therapy (Singh et al., 2019).

Metabolism and Enzymatic Activity

Exemestane's metabolism involves cytochrome P450 enzymes. Its primary metabolic pathways include the formation of 17-hydroexemestane and 6-hydroxymethylexemestane. These pathways involve multiple P450 isoforms, with specific isoforms playing a more dominant role in its metabolism (Kamdem et al., 2011).

Alternative Formulations

Formulating exemestane with cyclodextrin complexes has been shown to improve its dissolution and permeability, suggesting potential improvements in its oral bioavailability (Yavuz et al., 2010).

Novel Major Metabolites

A study identified and quantified novel major metabolites of Exemestane, which are cysteine conjugates in urine and plasma. These metabolites constitute a significant portion of total Exemestane metabolites, indicating their importance in its overall metabolic profile (Luo et al., 2018).

Hepatic Fibrosis Attenuation

Interestingly, exemestane has been investigated for its role in attenuating hepatic fibrosis. It appears to inhibit the activation and proliferation of hepatic stellate cells and promote anti-inflammatory cytokine secretion, revealing its potential application in liver fibrotic-related diseases (Wang et al., 2017).

Glutathione S-Transferases Metabolism

Glutathione S-Transferases (GSTs) are involved in Exemestane metabolism. Certain GST isoforms actively metabolize Exemestane, highlighting the importance of these enzymes in its hepatic clearance (Teslenko et al., 2021).

Clinical Efficacy in Breast Cancer

Exemestane is significantly effective in treating early-stage breast cancer in postmenopausal women, particularly when used as adjuvant therapy. It shows a relative reduction in the risk of breast cancer recurrence compared with other treatments (Robinson, 2008).

Bone and Lipid Metabolism

In a study on ovariectomized rats, Exemestane showed significant preventive effects on bone loss, enhanced bone mechanical strength, and positively impacted serum cholesterol levels, indicating its broader impact beyond cancer treatment (Goss et al., 2004).

Safety And Hazards

Exemestane is associated with myalgias and arthralgias, as well as reduced bone mineral density and increased risk of fracture . It may damage fertility or the unborn child . It is generally more efficacious and has a better safety profile than tamoxifen .

Future Directions

Evidence is growing in support of exemestane in all clinical settings. It is generally more efficacious and has a better safety profile than tamoxifen. How it compares with the nonsteroidal aromatase inhibitors remains to be established . Further studies are required on adherence to ensure that maximum benefit is obtained .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
Source PubChem
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InChI Key

BFYIZQONLCFLEV-DAELLWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5023037
Record name Exemestane
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Molecular Weight

296.4 g/mol
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Physical Description

Solid
Record name Exemestane
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Solubility

Non-soluble, Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water, 6.83e-03 g/L
Record name Exemestane
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Record name EXEMESTANE
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Record name Exemestane
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Mechanism of Action

Breast cancer cell growth may be estrogen-dependent. Aromatase (exemestane) is the principal enzyme that converts androgens to estrogens both in pre- and postmenopausal women. While the main source of estrogen (primarily estradiol) is the ovary in premenopausal women, the principal source of circulating estrogens in postmenopausal women is from conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme in peripheral tissues. Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It irreversibly binds to the active site causing permanent inhibition necessitating de novo synthesis to restore enzymatic function. Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors..., Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer., ... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...
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Product Name

Exemestane

Color/Form

... white to slightly yellow crystalline powder

CAS RN

107868-30-4
Record name Exemestane
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Record name 10,13-dimethyl-6-methylidene-7,8,9,10,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
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Record name EXEMESTANE
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Melting Point

188-191 °C, 155.13 °C
Record name Exemestane
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Record name Exemestane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,300
Citations
PE Goss, JN Ingle, JE Alés-Martínez… - … England Journal of …, 2011 - Mass Medical Soc
… exemestane or placebo. At a median follow-up of 35 months, 11 invasive breast cancers were detected in those given exemestane … cancers was 0.35% on exemestane and 0.77% on …
Number of citations: 091 www.nejm.org
LJ Scott, LR Wiseman - Drugs, 1999 - Springer
… that exemestane achieves a similar objective response rate to megestrol as a second-line therapy; however, exemestane … ▴ Exemestane is at least as well tolerated as megestrol, but is …
Number of citations: 25 link.springer.com
E Di Salle, G Ornati, D Giudici, M Lassus… - The Journal of Steroid …, 1992 - Elsevier
… exemestane [31-33]. In the present paper we summarize the most relevant pharmacological properties of exemestane… In addition, the results of the first phase I trial with oral exemestane …
Number of citations: 108 www.sciencedirect.com
PE Lønning - The breast, 2001 - Elsevier
… , exemestane was found to be superior to megestrol acetate with respect to time to progression and overall survival. In addition, exemestane is … In conclusion, exemestane represents a …
Number of citations: 31 www.sciencedirect.com
J Geisler, N King, G Anker, G Ornati, E Di Salle… - Clinical cancer research …, 1998 - AACR
… with exemestane … that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered po and causes limited side effects, suggests that exemestane …
Number of citations: 406 aacrjournals.org
TR Jeffry Evans, E Di Salle, G Ornati, M Lassus… - Cancer research, 1992 - AACR
… Exemestane induced 30 and 73% regression ofestablished 7… Consequently we considered exemestane worthy of further … of exemestane in healthy postmenopausal female volunteers. …
Number of citations: 186 aacrjournals.org
O Pagani, MM Regan, BA Walley… - … England Journal of …, 2014 - Mass Medical Soc
… In two phase 3 trials, we randomly assigned premenopausal women with hormone-receptor–positive early breast cancer to the aromatase inhibitor exemestane plus ovarian …
Number of citations: 843 www.nejm.org
A Lintermans, P Neven, R Paridaens - Expert Opinion on Drug …, 2011 - Taylor & Francis
… In various trials, exemestane has shown superiority over … /pharmacodynamic characteristics of exemestane and discuss its … on the characteristics of exemestane, including its efficacy …
Number of citations: 10 www.tandfonline.com
PE Lønning, E Bajetta, R Murray… - Journal of Clinical …, 2000 - academia.edu
… exemestane 25 mg daily (n 241) followed, at the time PD was determined, by exemestane … Results: On the basis of the intent-to-treat analysis by independent review, exemestane 25 …
Number of citations: 413 www.academia.edu
AF Sobral, C Amaral, G Correia-da-Silva… - The Journal of Steroid …, 2016 - Elsevier
Aromatase inhibitors (AIs) are anti-tumor agents used in clinic to treat hormone-dependent breast cancer. AIs block estrogens biosynthesis by inhibiting the enzyme aromatase, …
Number of citations: 40 www.sciencedirect.com

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